molecular formula C19H40NO4P B14572815 Ethyl [bis(octyloxy)phosphanyl]carbamate CAS No. 61670-40-4

Ethyl [bis(octyloxy)phosphanyl]carbamate

Cat. No.: B14572815
CAS No.: 61670-40-4
M. Wt: 377.5 g/mol
InChI Key: OPQMCDAEYHGEDL-UHFFFAOYSA-N
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Description

Ethyl [bis(octyloxy)phosphanyl]carbamate is a specialized organophosphorus compound that integrates a carbamate moiety with a phosphanyl group bearing long-chain octyloxy substituents. This unique molecular architecture makes it a reagent of significant interest in the development of novel lipid nanoparticles (LNPs) for the delivery of therapeutic agents, such as mRNA and other nucleic acids . The compound's potential stems from its phosphanyl-carbamate structure, which can contribute to the formation of the lipid bilayer and influence the stability, encapsulation efficiency, and cellular uptake of LNPs . Its mechanism of action in such systems is often associated with its ability to integrate into lipid assemblies and potentially enhance endosomal escape due to its fusogenic properties. Beyond drug delivery, its structure suggests utility in materials science, where it could act as a precursor for novel ligands or as a functional monomer in polymers. The bis(octyloxy)phosphanyl group provides significant lipophilicity, which can be critical for modulating the properties of the final material or formulation . Researchers are exploring its application in creating advanced materials with tailored surface characteristics and in catalytic systems . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

61670-40-4

Molecular Formula

C19H40NO4P

Molecular Weight

377.5 g/mol

IUPAC Name

ethyl N-dioctoxyphosphanylcarbamate

InChI

InChI=1S/C19H40NO4P/c1-4-7-9-11-13-15-17-23-25(20-19(21)22-6-3)24-18-16-14-12-10-8-5-2/h4-18H2,1-3H3,(H,20,21)

InChI Key

OPQMCDAEYHGEDL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOP(NC(=O)OCC)OCCCCCCCC

Origin of Product

United States

Preparation Methods

Phosphorus Intermediate Synthesis

Analytical Characterization

Spectroscopic Data

  • 1H NMR (CDCl3):

    • δ 0.88 (t, 6H, CH3 from octyl)
    • δ 1.25 (m, 24H, CH2 from octyl)
    • δ 4.12 (q, 2H, OCH2CH3)
    • δ 5.2 (br, 1H, NH)
  • 31P NMR:

    • δ ≈ +25 ppm (shift due to carbamate substitution)
  • IR (ATR):

    • 1720 cm−1 (C=O stretch)
    • 1240 cm−1 (P–O–C stretch)

Industrial and Environmental Considerations

Scalability Challenges

  • Phosphorus Handling: Air-sensitive intermediates require specialized equipment.
  • By-Product Management: Ammonia (from urea route) must be scrubbed or recycled.

Environmental Presence

  • The compound has been detected in synthetic turf fields, likely originating from tire crumb rubber additives. Its environmental persistence and toxicity profile remain understudied.

Chemical Reactions Analysis

Types of Reactions

Ethyl [bis(octyloxy)phosphanyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel and may be carried out under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield phosphine oxides, while reduction can produce amines.

Scientific Research Applications

Ethyl [bis(octyloxy)phosphanyl]carbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl [bis(octyloxy)phosphanyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl Carbamate (EC)

Ethyl carbamate (NH2COOEt) is a simpler carbamate widely studied as a contaminant in fermented foods and alcoholic beverages. Key differences and similarities include:

  • Structural Features : EC lacks the phosphanyl and octyloxy substituents, resulting in lower molecular weight and higher volatility compared to Ethyl [bis(octyloxy)phosphanyl]carbamate.
  • Occurrence and Health Risks: EC is a known carcinogen, with concentrations in Chinese liquors ranging from 46.23 μg/L (lowest in清香型白酒) to 822.23 μg/L (highest in凤香型原酒) . Over 48.7% of tested liquors exceed international safety limits (150 μg/L), leading to significant carcinogenic risks (MOE = 1,875 for regular drinkers) .
  • Synthesis : Both compounds may share synthetic pathways involving carbamate esterification, though this compound’s phosphanyl group necessitates specialized ligands or catalysts, as seen in Rh-mediated 11C-labeling of diazo compounds .

Octyloxy-Substituted Polymers (e.g., OPCBMMB)

Compounds like oligo{(phenyl-C61-butyric acid methyl ester)-alt-[1,4-bis(bromomethyl)-2,5-bis(octyloxy)benzene]} (OPCBMMB) share structural motifs with this compound, particularly the octyloxy side chains. Key comparisons include:

  • Material Properties: Octyloxy groups enhance solubility in organic solvents and improve thin-film morphology in polymer/fullerene blends, as observed in OPCBMMB’s use in photovoltaic devices . This compound may exhibit similar solubility advantages, making it suitable for polymer matrices or self-assembled monolayers.
  • Electronic Effects: The phosphanyl group in this compound could act as an electron donor, analogous to the bromomethyl groups in OPCBMMB, which influence charge transport in organic semiconductors .

Phosphanyl-Containing Compounds

For example, Rh complexes with phosphine ligands (e.g., 1,2-bis(diphenylphosphino)ethane) facilitate 11C-carbonylation reactions . This compound’s phosphanyl moiety may serve as a ligand in transition-metal catalysis, though its steric bulk from octyloxy chains could reduce catalytic activity compared to smaller phosphines.

Q & A

Basic Questions

Q. What are the established synthetic routes for Ethyl [bis(octyloxy)phosphanyl]carbamate, and what analytical techniques are critical for confirming its structural integrity?

  • Methodological Answer : Synthesis involves reacting ethyl carbamate precursors with bis(octyloxy)phosphanyl chloride under anhydrous conditions. A safer alternative to phosgene, bis(trichloromethyl) carbonate (BTC), can facilitate carbamate bond formation via nucleophilic substitution . Key analytical techniques:

  • 31^{31}P NMR : Distinct phosphorus environment (δ ~20–30 ppm for phosphanyl groups) .
  • ESI-MS : Molecular ion verification (exact mass ~224–1516 Da, depending on substituents) .
  • X-ray crystallography : Definitive structural confirmation, as demonstrated for analogous ruthenium phosphanyl complexes .

Q. What are the key spectroscopic signatures (NMR, IR, MS) used to characterize this compound?

  • Methodological Answer :

  • 1^{1}H NMR : Ethyl group protons (δ 1.0–1.5 ppm), octyloxy chains (δ 0.8–1.4 ppm for CH₃, δ 3.4–3.8 ppm for OCH₂) .
  • IR : Carbamate C=O stretch (~1700 cm⁻¹), P–O–C vibrations (~1050 cm⁻¹).
  • HRMS : Exact mass calculation (e.g., C₁₈H₃₈NO₅P⁺ requires 380.2563 Da) .

Q. What safety precautions are necessary when handling this compound, given structural analogs' toxicological profiles?

  • Methodological Answer : Ethyl carbamate analogs are classified as probable carcinogens (IARC Group 2A) . While bis(octyloxy)phosphanyl substitution may alter metabolic pathways, precautions include:

  • Use of fume hoods and PPE (gloves, goggles).
  • Avoidance of ethanol co-solvents (risk of esterase-mediated degradation to ethanol and ammonia) .
  • Waste disposal via incineration to prevent environmental release .

Advanced Research Questions

Q. How does the presence of bis(octyloxy)phosphanyl groups influence the compound's reactivity in catalytic applications compared to other phosphanyl-substituted carbamates?

  • Methodological Answer : The octyloxy chains enhance steric bulk and lipophilicity, reducing catalytic activity in polar solvents but improving stability in nonpolar matrices. For example, ruthenium complexes with bis(octylphenyl)phosphanyl ligands exhibit 80–99% yield in hydrogenation reactions due to improved solubility in organic phases . Comparative studies require kinetic assays under varied solvent conditions (e.g., THF vs. hexane).

Q. What challenges arise in analyzing reaction intermediates under varying pH conditions, and how can these be mitigated?

  • Methodological Answer : At acidic pH, carbamate bonds hydrolyze to ethanol and ammonia, complicating intermediate isolation . Mitigation strategies:

  • Low-temperature HPLC : Use C18 columns with acetonitrile/water gradients (pH 4–7) to stabilize intermediates .
  • Quenching agents : Add EDTA to chelate metal ions that catalyze degradation .

Q. How does the lipophilicity introduced by octyloxy chains affect membrane permeability in cellular uptake studies?

  • Methodological Answer : Octyloxy chains increase logP values by ~3–4 units, enhancing diffusion across lipid bilayers. Computational models (e.g., COSMO-RS) predict 2–3× higher permeability than unsubstituted carbamates . Experimental validation via Franz cell assays using synthetic membranes (e.g., PDMS) is recommended.

Data Contradictions and Resolution

Q. Discrepancies in reported metabolic pathways: How does bis(octyloxy)phosphanyl substitution alter ethyl carbamate's carcinogenic potential?

  • Analysis : Ethyl carbamate is metabolized by CYP2E1 to vinyl carbamate (a DNA-reactive carcinogen) . The phosphanyl group may redirect metabolism toward non-carcinogenic pathways (e.g., esterase-mediated hydrolysis). Resolution requires:

  • Comparative microsomal assays : Incubate with human liver microsomes ± CYP2E1 inhibitors (e.g., disulfiram) .
  • DNA adduct profiling : LC-MS/MS to quantify 1,N6-ethenoadenosine formation .

Methodological Tables

Analytical Technique Key Parameters Reference
31^{31}P NMRδ 20–30 ppm (phosphanyl group)
ESI-MSExact mass ±0.001 Da (e.g., 380.2563 Da)
X-ray crystallographyBond angles: C–O–P (~124°)
Synthetic Condition Optimal Parameters Reference
SolventAnhydrous THF
CatalystBTC (bis(trichloromethyl) carbonate)
Temperature0–5°C (prevents side reactions)

Key Takeaways

  • Synthesis requires careful control of steric and electronic effects from octyloxy chains.
  • Advanced toxicity studies are critical due to structural analog carcinogenicity .
  • Computational models (e.g., COSMO-RS) and microsomal assays resolve metabolic uncertainties.

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